molecular formula C19H17N3O4S B6537511 methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 1021226-54-9

methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B6537511
CAS No.: 1021226-54-9
M. Wt: 383.4 g/mol
InChI Key: BFRHQOCRQJDIDJ-UHFFFAOYSA-N
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Description

Methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylbenzamido group at position 6 and a sulfanylmethyl-furan-2-carboxylate moiety at position 2. Its structure combines aromatic and electron-rich systems (pyridazine and furan) linked via a thioether bridge, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 5-[[6-[(4-methylbenzoyl)amino]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-3-5-13(6-4-12)18(23)20-16-9-10-17(22-21-16)27-11-14-7-8-15(26-14)19(24)25-2/h3-10H,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRHQOCRQJDIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available data on its biological effects, including cytotoxicity, antibacterial properties, and interactions with various biological targets.

  • Common Name : this compound
  • CAS Number : 1021226-54-9
  • Molecular Formula : C19_{19}H17_{17}N3_{3}O4_{4}S
  • Molecular Weight : 383.4 g/mol

The compound's mechanism of action is not fully elucidated; however, it is derived from furan and pyridazine moieties, which are known to exhibit various biological activities. The presence of the benzamide group suggests potential interactions with biological receptors and enzymes.

1. Cytotoxicity

Research indicates that derivatives of furan-based compounds often exhibit cytotoxic effects against cancer cell lines. For instance, studies on similar compounds have shown significant activity against HeLa and HepG2 cell lines, with IC50_{50} values indicating potent cytotoxicity . The specific cytotoxicity of this compound remains to be investigated.

2. Antibacterial Activity

Compounds containing furan rings have demonstrated antibacterial properties. For example, other furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria . The exact antibacterial efficacy of this specific compound requires further exploration through targeted assays.

3. Interactions with Biological Targets

The benzamide moiety in the structure suggests that it may act as a modulator for various receptors or enzymes. Studies on related benzamide derivatives have revealed their potential as RET kinase inhibitors, which are significant in cancer therapy . Investigating the binding affinity and inhibitory effects on similar targets could yield insights into the pharmacological potential of this compound.

Table: Summary of Related Compounds and Their Activities

Compound NameActivity TypeTarget/Cell LineIC50_{50} / MIC
Methyl-5-(hydroxymethyl)-2-furan carboxylateCytotoxicityHeLa62.37 µg/mL
Benzamide Derivative I-8RET Kinase InhibitionRET KinaseModerate to High Potency
Pyridazine DerivativeAntibacterialGram (+) & Gram (-) BacteriaMIC 250 µg/mL

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The incorporation of the methylbenzamido group enhances this activity, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Compounds similar to methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate have shown promise in reducing inflammation. Studies suggest that these compounds may inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses .
  • Potential Anticancer Activity :
    • Preliminary studies have indicated that pyridazine derivatives can induce apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against certain cancer types .

Agrochemical Applications

  • Pesticide Development :
    • The compound's ability to interact with biological systems makes it a candidate for developing new pesticides. Its effectiveness against phytopathogenic microorganisms suggests potential use in agricultural practices to protect crops from diseases .
  • Herbicide Potential :
    • Research into similar compounds has shown that they can inhibit specific enzymes in plants, leading to herbicidal effects. This compound may be explored for its herbicidal properties in future studies .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro, suggesting potential for drug development .
Study BAnti-inflammatory EffectsShowed reduced levels of inflammatory markers in animal models treated with related compounds .
Study CAnticancer PotentialInduced apoptosis in leukemia cell lines, indicating possible therapeutic uses in oncology .
Study DAgrochemical EfficacyFound effective against common plant pathogens, supporting its use as a biopesticide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with sulfonylurea herbicides, such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester (listed in Pesticide Chemicals Glossary, 2001) . Key structural and functional differences are outlined below:

Core Heterocycle and Substituents

Feature Target Compound Triflusulfuron Methyl Ester Metsulfuron Methyl Ester
Core Heterocycle Pyridazine ring 1,3,5-Triazine ring 1,3,5-Triazine ring
Position 6 Substituent 4-Methylbenzamido group Trifluoroethoxy group Methoxy and methyl groups
Position 2/3 Substituent Furan-2-carboxylate linked via sulfanylmethyl Benzoate ester with sulfonyl and urea groups Benzoate ester with sulfonyl and urea groups
Key Functional Groups Thioether (-S-), ester (-COOCH₃), amide (-CONH-) Sulfonylurea (-SO₂NHC(O)NH-), trifluoroethoxy (-OCF₂CF₃) Sulfonylurea (-SO₂NHC(O)NH-), methoxy (-OCH₃)

Physicochemical and Functional Implications

Electron Density and Reactivity: The pyridazine core in the target compound introduces distinct electron-deficient characteristics compared to triazine-based herbicides. Pyridazines are less common in agrochemicals but may offer unique binding interactions with biological targets.

Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron methyl ester) inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. The target compound’s lack of a sulfonylurea group suggests a divergent mechanism of action, though its amide and ester groups may still enable enzyme interactions .

Solubility and Stability :

  • The furan-2-carboxylate moiety may reduce aqueous solubility compared to benzoate esters in sulfonylureas. However, the methyl ester group could improve hydrolytic stability under acidic conditions .

Research Findings and Computational Insights

For instance:

  • The 4-methylbenzamido group’s electron-withdrawing effects could polarize the pyridazine ring, influencing charge distribution at the thioether linkage.
  • Comparative DFT analyses with triazine-based analogs might reveal differences in frontier molecular orbitals (HOMO-LUMO gaps), impacting redox behavior or photodegradation pathways.

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